molecular formula C8H2ClF4N B8183842 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B8183842
M. Wt: 223.55 g/mol
InChI Key: PYNJQDRLMXMGFC-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-chloro-4-fluorobenzonitrile with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized aromatic compounds .

Scientific Research Applications

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can modulate the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNJQDRLMXMGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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